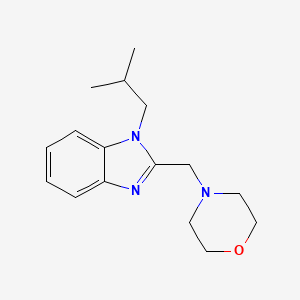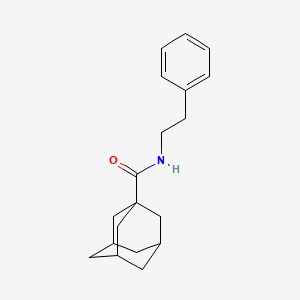![molecular formula C13H15BrN2S B4931495 N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)
N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research. BTE is a selective serotonin receptor subtype 2C (5-HT2C) agonist, which means it has the ability to bind to and activate the 5-HT2C receptor. This receptor is involved in a wide range of physiological processes, including appetite regulation, mood regulation, and cognitive function.
Mecanismo De Acción
N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine is a selective serotonin receptor subtype 2C (5-HT2C) agonist. When N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine binds to the 5-HT2C receptor, it activates a signaling pathway that leads to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine is not fully understood, but it is thought to involve the modulation of dopamine and other neurotransmitter systems.
Biochemical and Physiological Effects:
N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has a wide range of biochemical and physiological effects. In animal studies, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to decrease food intake, increase metabolism, and reduce body weight. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has also been shown to have antidepressant and anxiolytic effects. Additionally, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to reduce drug-seeking behavior in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its selectivity for the 5-HT2C receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one of the main limitations of using N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its potential for off-target effects. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine may bind to other receptors in addition to the 5-HT2C receptor, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine. One area of research is in the development of novel treatments for obesity and related metabolic disorders. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has shown promise as a potential treatment for these conditions, and further research is needed to fully understand its potential. Another area of research is in the development of novel treatments for depression and anxiety. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has shown potential as a treatment for these conditions, and further research is needed to explore its potential in this area. Finally, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has also shown potential as a treatment for drug addiction, and further research is needed to explore its potential in this area.
Métodos De Síntesis
The synthesis method for N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with N-methyl-2-(2-pyridinyl)ethanamine in the presence of a reducing agent. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The purity of the final product is confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been extensively studied for its potential use in scientific research. One of the main areas of research is in the field of appetite regulation. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to decrease food intake in rats, suggesting that it may have potential as a treatment for obesity. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has also been studied for its potential use in the treatment of depression and anxiety. In animal studies, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to have antidepressant and anxiolytic effects. Additionally, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been studied for its potential use in the treatment of drug addiction. In animal studies, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to reduce drug-seeking behavior.
Propiedades
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-16(9-13-8-11(14)10-17-13)7-5-12-4-2-3-6-15-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYWMILSFJUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)
![N-[2-(3-chloro-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B4931427.png)

![2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B4931438.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4931446.png)


![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![N-[3-(methylthio)benzyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931467.png)

acetate](/img/structure/B4931488.png)
![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4931489.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)